molecular formula C10H14O2S B13871054 Tert-butyl 5-methylthiophene-3-carboxylate

Tert-butyl 5-methylthiophene-3-carboxylate

Cat. No.: B13871054
M. Wt: 198.28 g/mol
InChI Key: LDEAWYNWBPPJFZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family, which is characterized by a five-membered ring containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylthiophene-3-carboxylate typically involves the esterification of 5-methylthiophene-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, varying temperatures and solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of microbial growth, modulation of inflammatory responses, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

tert-butyl 5-methylthiophene-3-carboxylate

InChI

InChI=1S/C10H14O2S/c1-7-5-8(6-13-7)9(11)12-10(2,3)4/h5-6H,1-4H3

InChI Key

LDEAWYNWBPPJFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)OC(C)(C)C

Origin of Product

United States

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